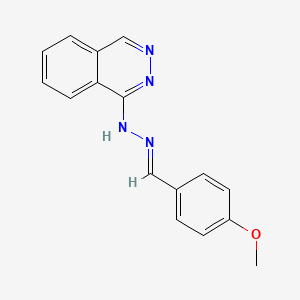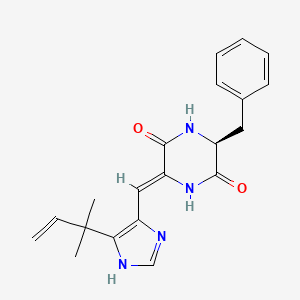
Phenylahistin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylahistin is a natural product found in Aspergillus ustus with data available.
Applications De Recherche Scientifique
Metabolic Interactions and Cytotoxicity
Phenylahistin, a fungal diketopiperazine, exhibits different biological activities based on its enantiomeric forms. The (-)-enantiomer acts as a cell cycle inhibitor and holds potential as an antitumor agent due to its antimicrotubule activity, while the (+)-enantiomer lacks such activity. The interaction and metabolism of these enantiomers with mammalian cytochromes P450 (P450s) vary, which might explain their distinct cytotoxic effects. The (-)-enantiomer, being metabolized less than the (+)-enantiomer, demonstrates higher toxicity on hepatocytes rich in P450 compared to P450-deprived cell lines, suggesting its slower metabolism contributes to its cytotoxicity. Interestingly, isolated metabolites of (-)-phenylahistin did not exhibit toxicity, indicating the parent compound's inherent cytotoxic nature. This metabolic behavior and interaction were further supported by in silico molecular docking calculations, revealing different interaction modes between the phenylahistin enantiomers and CYP3A4 (Perrin et al., 2008).
Antimicrotubule Activity and Derivative Synthesis
Phenylahistin has been recognized as a novel class of peptidic colchicine-like microtubule-binding agents, showing cytotoxic activity against various tumor cell lines. The compound's unique structure, consisting of L-phenylalanine and an isoprenylated dehydrohistidine residue, presents a platform for developing more potent anti-tumor agents. Understanding the structural components essential for its anti-microtubule activity is pivotal, and the total synthesis of phenylahistin and its derivatives paves the way for structural-activity relationship studies and the development of novel anticancer drugs (Hayashi et al., 2001).
Development of Novel Phenylahistin Derivatives
Research efforts have focused on creating novel phenylahistin derivatives with potent microtubule inhibitory properties for cancer therapy. By designing and synthesizing derivatives based on the co-crystal structures of phenylahistin and microtubulin, researchers have identified key structural elements that enhance the compound's activity. For instance, certain hydrocarbon and unsaturated alkenyl substituents at specific positions on the imidazole group significantly improve compound efficacy. Some derivatives, like compound 15p with an allyl group, exhibit potent cytotoxic activity at the nanomolar level against human lung cancer cell lines, efficiently inhibiting microtubule polymerization and inducing caspase-3 expression. Furthermore, these derivatives demonstrate good pharmacokinetic characteristics and exhibit lower toxicity compared to traditional cancer drugs in in vivo studies, indicating their potential as safe and effective anticancer agents (Ding et al., 2022).
Propriétés
Nom du produit |
Phenylahistin |
|---|---|
Formule moléculaire |
C20H22N4O2 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
(3S,6Z)-3-benzyl-6-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C20H22N4O2/c1-4-20(2,3)17-14(21-12-22-17)11-16-19(26)23-15(18(25)24-16)10-13-8-6-5-7-9-13/h4-9,11-12,15H,1,10H2,2-3H3,(H,21,22)(H,23,26)(H,24,25)/b16-11-/t15-/m0/s1 |
Clé InChI |
GWMHBVLPNWHWGW-CNYBTUBUSA-N |
SMILES isomérique |
CC(C)(C=C)C1=C(N=CN1)/C=C\2/C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3 |
SMILES canonique |
CC(C)(C=C)C1=C(N=CN1)C=C2C(=O)NC(C(=O)N2)CC3=CC=CC=C3 |
Synonymes |
phenylahistin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



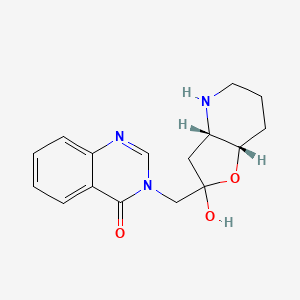
![2-[2-[3-(4-Chloro-3-trifluoro methylphenyl)ureido]-4-trifluoro methyl phenoxy]-4,5-dichlorobenzenesulfonic acid](/img/structure/B1241857.png)
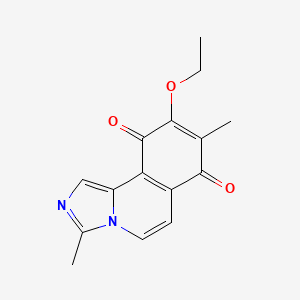
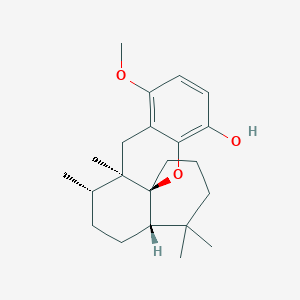
![1-[4-Amino-5-chloro-2-(3,5-dimethoxybenzyloxy)phenyl]-5-(1-piperidinyl)-1-pentanone](/img/structure/B1241864.png)
![4H-Pyrrolo[2,3-B]quinoxaline](/img/structure/B1241865.png)
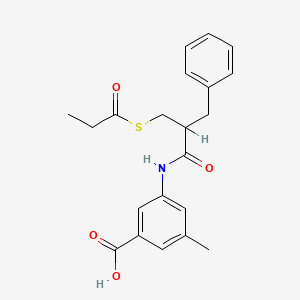
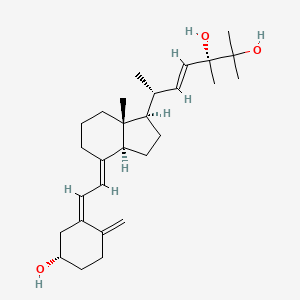
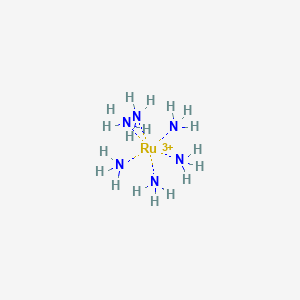

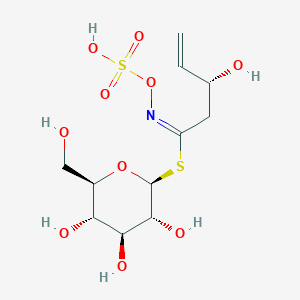
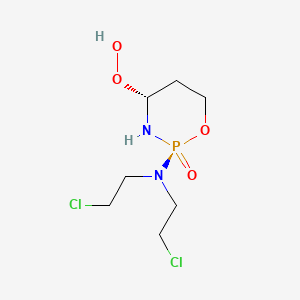
![(6E)-4-amino-6-[[4-[4-[(2E)-2-(8-amino-1-oxo-5,7-disulfonaphthalen-2-ylidene)hydrazinyl]-3-methoxyphenyl]-2-methoxyphenyl]hydrazinylidene]-5-oxonaphthalene-1,3-disulfonic acid](/img/structure/B1241879.png)
